N-(4-bromo-2,6-dimethylphenyl)-2-(2,4-dichlorophenoxy)propanamide
Overview
Description
N-(4-bromo-2,6-dimethylphenyl)-2-(2,4-dichlorophenoxy)propanamide: is a synthetic organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. Its unique structure, featuring bromine, chlorine, and phenyl groups, contributes to its diverse chemical reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2,6-dimethylphenyl)-2-(2,4-dichlorophenoxy)propanamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2,6-dimethylaniline and 2,4-dichlorophenol.
Formation of Intermediate: The first step involves the reaction of 4-bromo-2,6-dimethylaniline with a suitable acylating agent, such as propionyl chloride, to form an intermediate amide.
Coupling Reaction: The intermediate amide is then reacted with 2,4-dichlorophenol in the presence of a base, such as sodium hydride, to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Optimization of Reaction Conditions: Optimizing temperature, pressure, and reaction time to maximize yield and purity.
Purification Processes: Employing purification techniques such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2,6-dimethylphenyl)-2-(2,4-dichlorophenoxy)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The aromatic rings can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The phenyl groups can engage in coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized aromatic compounds.
Reduction Products: Reduction can yield partially or fully hydrogenated aromatic rings.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Biological Probes: Employed in the development of biological probes for studying enzyme activity or receptor binding.
Medicine
Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry
Agricultural Chemicals: Potential use as a precursor in the synthesis of herbicides or pesticides.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-2-(2,4-dichlorophenoxy)propanamide depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or modulating their activity.
Chemical Reactivity: The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and chlorine atoms, which can affect the electron density of the aromatic rings and amide group.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2,6-dimethylphenyl)-2-(2,4-dichlorophenoxy)acetamide
- N-(4-chloro-2,6-dimethylphenyl)-2-(2,4-dichlorophenoxy)propanamide
- N-(4-bromo-2,6-dimethylphenyl)-2-(2,4-difluorophenoxy)propanamide
Uniqueness
- Structural Features : The presence of both bromine and chlorine atoms in the same molecule is relatively unique, providing distinct reactivity patterns.
- Applications : Its specific combination of functional groups makes it suitable for a wide range of applications, from medicinal chemistry to materials science.
This detailed overview provides a comprehensive understanding of N-(4-bromo-2,6-dimethylphenyl)-2-(2,4-dichlorophenoxy)propanamide, covering its synthesis, reactivity, applications, and comparison with similar compounds
Properties
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)-2-(2,4-dichlorophenoxy)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrCl2NO2/c1-9-6-12(18)7-10(2)16(9)21-17(22)11(3)23-15-5-4-13(19)8-14(15)20/h4-8,11H,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVKXHPMJQAAKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrCl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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